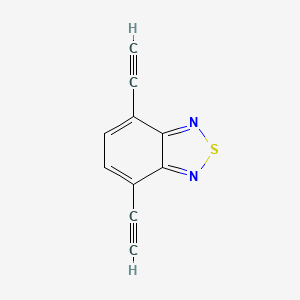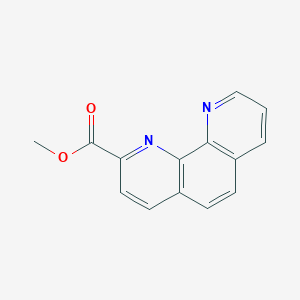![molecular formula C11H12N2O2 B1601731 Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 30843-10-8](/img/structure/B1601731.png)
Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Overview
Description
Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound that has recently gained attention in scientific research due to its potential applications in the field of medicine. This compound has been found to possess various biochemical and physiological effects that make it a promising candidate for drug development. In
Scientific Research Applications
Synthesis and Tautomerism Studies
Researchers have synthesized 2-Hydroxypyrazolo[1,5-a]pyridine by reacting ethyl 2-pyridylacetate with hydroxylamine-O-sulfonic acid, exploring its tautomerism and chemical behavior under different conditions, such as nitrosation, nitration, and bromination, showcasing the compound's versatility in organic synthesis (Ochi, Miyasaka, Kanada, & Arakawa, 1976).
Novel Analogs Synthesis
A study described the synthesis of 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, a new guanine analogue, demonstrating the compound's application in the creation of nucleoside analogs, although it lacked the antiviral activity shown by similar compounds (Ehler, Robins, & Meyer, 1977).
Pharmacological Research
In pharmacological research, derivatives of pyrazolo[3,4-b]pyridines were synthesized and evaluated for their affinity toward A1 adenosine receptors, highlighting the application of ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate derivatives in the development of selective inhibitors for receptor subtypes, contributing to potential therapeutic agents (Manetti et al., 2005).
Catalysis and Organic Synthesis
Another study explored the [4 + 2] annulation reactions, with ethyl 2-methyl-2,3-butadienoate acting as a 1,4-dipole synthon, leading to the synthesis of highly functionalized tetrahydropyridines. This highlights the compound's utility in catalysis and the development of new methodologies in organic synthesis (Zhu, Lan, & Kwon, 2003).
Antitumor and Antimicrobial Activities
Research into the development of novel N-arylpyrazole-containing enaminones led to the synthesis of substituted pyrazoles, demonstrating the application of ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate derivatives in the creation of compounds with potential antitumor and antimicrobial activities (Riyadh, 2011).
Mechanism of Action
Target of Action
Compounds with a similar pyrazolo[1,5-a]pyridine core have been studied for their optical applications .
Mode of Action
Pyrazolo[1,5-a]pyrimidines, a closely related family of compounds, have been identified as strategic compounds for optical applications . They exhibit tunable photophysical properties, and electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Biochemical Pathways
It’s worth noting that fluorescent organic compounds, such as pyrazolo[1,5-a]pyrimidines, have been used for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Result of Action
Related compounds with a pyrazolo[1,5-a]pyrimidine core have been used in optical applications due to their tunable photophysical properties .
properties
IUPAC Name |
ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8(2)12-13-7-5-4-6-9(10)13/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGVKIFGINGHKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2N=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512048 | |
| Record name | Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
CAS RN |
30843-10-8 | |
| Record name | Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![6-Methoxybenzo[B]thiophen-3(2H)-one](/img/structure/B1601665.png)



